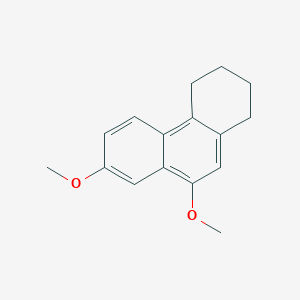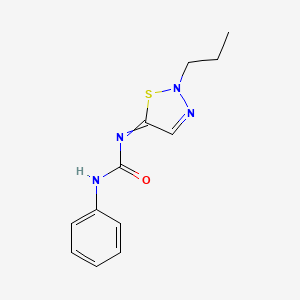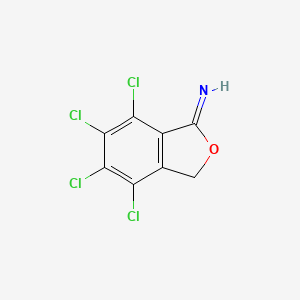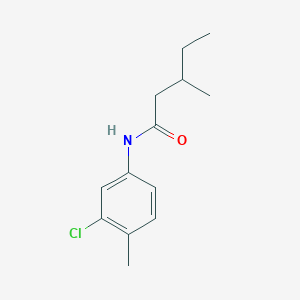
N,N'-(2-Formylthiene-3,4-diyl)dipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group attached to a thiene ring, which is further connected to two propanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide typically involves the reaction of 2-formylthiophene with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiene ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the thiene ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The formyl group and thiene ring are key functional groups that contribute to its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(2-Formylthiene-3,4-diyl)bis(2,2-dimethylpropanamide)
Comparison
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is unique due to its specific structure and the presence of propanamide groups. Compared to similar compounds like N,N’-(2-Formylthiene-3,4-diyl)diacetamide, it may exhibit different reactivity and properties due to the differences in the amide groups. These structural variations can lead to differences in their applications and effectiveness in various fields.
Propriétés
Numéro CAS |
90070-02-3 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
N-[5-formyl-4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-3-9(15)12-7-6-17-8(5-14)11(7)13-10(16)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
Clé InChI |
QCCNBGOASYKEFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CSC(=C1NC(=O)CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)

![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)


![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)
